2-Nitrobenzoic acid

Catalog No.
S561124
CAS No.
552-16-9
M.F
C7H5NO4
M. Wt
167.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrobenzoic acid

CAS Number

552-16-9

Product Name

2-Nitrobenzoic acid

IUPAC Name

2-nitrobenzoic acid

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)

InChI Key

SLAMLWHELXOEJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-]

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
0.05 M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-]

Organic Synthesis

  • Precursor for other chemicals: 2-NBA serves as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and pesticides. Its reactive nitro group allows for further chemical transformations, making it a versatile starting material for diverse research projects [].

Analytical Chemistry

  • Chromatographic standard: Due to its well-defined properties and readily detectable peak in chromatography techniques, 2-NBA is used as a standard in various analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) []. Its consistent behavior allows researchers to calibrate instruments, identify unknown compounds, and quantify samples containing similar molecules.

Microbiology

  • Bacterial growth supplement: Interestingly, studies have shown that 2-NBA can act as a growth supplement for specific bacterial strains, like Pseudomonas fluorescens strain KU-7 []. This unexpected finding opens doors for further investigation into the mechanisms by which 2-NBA influences bacterial growth and its potential applications in microbial research.

2-Nitrobenzoic acid is a white crystalline solid obtained by oxidizing 2-nitrotoluene with nitric acid []. This process introduces a nitro group (NO₂) onto the benzene ring in the ortho position relative to the carboxylic acid group (CO₂H) []. The reduction of the nitro group in 2-nitrobenzoic acid leads to anthranilic acid, a precursor for numerous pharmaceuticals and dyes [].


Molecular Structure Analysis

The key feature of 2-nitrobenzoic acid's structure is the presence of both a carboxylic acid group and a nitro group attached to the benzene ring []. The nitro group is an electron-withdrawing group, meaning it pulls electron density away from the benzene ring. This alters the electronic properties of the molecule, making it more acidic than benzoic acid (without the nitro group). Additionally, the ortho configuration between the nitro and carboxylic acid groups can lead to steric hindrance, affecting how the molecule interacts with other substances [].


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, 2-nitrobenzoic acid is primarily synthesized through the nitration of 2-nitrotoluene with nitric acid [].

C6H5CH3 (NO2) + HNO3 -> C6H4(NO2)CO2H + H2O

Other Reactions:

2-Nitrobenzoic acid can undergo various reactions due to the presence of the nitro and carboxylic acid groups. Here are some examples:

  • Reduction: The nitro group can be reduced to an amine group, forming anthranilic acid [].
C6H4(NO2)CO2H + 6H -> C6H4(NH2)CO2H + 2H2O
  • Esterification

    The carboxylic acid group can react with alcohols to form esters.

  • Decarboxylation

    Under extreme conditions, 2-nitrobenzoic acid can lose carbon dioxide (CO₂) to form o-nitrotoluene [].

Physical and Chemical Properties

  • Melting Point: 147.5 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane []
  • pKa (acid dissociation constant): Around 2.4 (indicating a stronger acid than benzoic acid)
  • Density: 1.468 g/cm³ []

Physical Description

Yellowish white crystals with an intensely sweet taste. (NTP, 1992)

XLogP3

1.5

Density

1.575 at 68 °F (NTP, 1992)

LogP

1.46 (LogP)

Melting Point

297 to 298 °F (NTP, 1992)
147.5 °C

UNII

S6S4653K7Z

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

552-16-9

Wikipedia

2-nitrobenzoic acid

General Manufacturing Information

Benzoic acid, 2-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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